(R)-p-Chlorophenyl phenyl sulfoxide
CAS No.: 1016-82-6; 2184973-82-6
Cat. No.: VC5894342
Molecular Formula: C12H9ClOS
Molecular Weight: 236.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016-82-6; 2184973-82-6 |
|---|---|
| Molecular Formula | C12H9ClOS |
| Molecular Weight | 236.71 |
| IUPAC Name | 1-chloro-4-[(R)-phenylsulfinyl]benzene |
| Standard InChI | InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H/t15-/m1/s1 |
| Standard InChI Key | XRVFHWFVEIJJKX-OAHLLOKOSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises a sulfoxide group () bridging two aromatic rings: a p-chlorophenyl group (para-chlorine-substituted benzene) and a phenyl group. The sulfur atom’s tetrahedral geometry and the presence of a stereogenic center at the sulfur atom confer chirality, making enantiomer separation critical for applications requiring optical purity . The InChIKey (XRVFHWFVEIJJKX-UHFFFAOYSA-N) and SMILES notation (O=S(C1=CC=CC=C1)C2=CC=C(Cl)C=C2) provide precise descriptors for its stereochemical configuration .
Physical Properties
(R)-p-Chlorophenyl phenyl sulfoxide typically exists as a colorless to pale yellow solid at room temperature. It exhibits moderate solubility in polar organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but limited solubility in water . The chlorine substituent enhances lipophilicity, influencing its partitioning behavior in biological systems .
Table 1: Comparative Physicochemical Properties of Sulfoxide Derivatives
| Compound | Solubility (DCM) | Melting Point (°C) | LogP |
|---|---|---|---|
| (R)-p-Chlorophenyl phenyl sulfoxide | High | 98–102 | 2.8 |
| Methyl phenyl sulfoxide | Moderate | 54–56 | 1.2 |
| p-Bromophenyl phenyl sulfoxide | High | 110–112 | 3.1 |
Synthesis and Enantioselective Production
Biocatalytic Approaches
Recent advances in enzymatic synthesis have enabled the production of (R)-p-chlorophenyl phenyl sulfoxide with high enantiomeric excess (ee). Polycyclic ketone monooxygenase (PockeMO), a flavin-dependent enzyme, catalyzes the oxidation of prochiral sulfides to sulfoxides. For example, methyl p-chlorophenyl sulfide undergoes oxidation to yield (R)-p-chlorophenyl phenyl sulfoxide with 88% ee and 78% conversion under optimized conditions . This method avoids racemization and overoxidation to sulfones, which are common challenges in chemical synthesis .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| PockeMO oxidation | PockeMO | 88 | 78 |
| Titanium–tartrate | Ti(OiPr)₄–tartrate | 92 | 65 |
| Oxaziridinium salt | (R)-OX | 85 | 70 |
Chemical Reactivity and Stability
Photoracemization
(R)-p-Chlorophenyl phenyl sulfoxide undergoes rapid photoracemization in the presence of photosensitizers like 2,4,6-triphenylpyrylium tetrafluoroborate (TPT⁺). Upon irradiation at 425 nm, the sulfoxide’s sulfur center adopts an sp²-like configuration in its cation radical state, facilitating racemization with a half-life () as short as 0.4 seconds . This property necessitates light-protected storage to maintain optical purity .
Electrochemical Behavior
Cyclic voltammetry studies reveal a reduction potential of (vs. SCE) for the sulfoxide group, indicating moderate susceptibility to oxidation. Functional groups such as methoxy or cyano substituents alter reactivity, with electron-withdrawing groups accelerating overoxidation to sulfones .
Industrial and Research Applications
Pharmaceutical Intermediates
(R)-p-Chlorophenyl phenyl sulfoxide serves as a chiral building block for protease inhibitors and kinase modulators. For example, it is a key intermediate in the synthesis of ilaprazole, a proton pump inhibitor with improved metabolic stability compared to omeprazole .
Asymmetric Catalysis
The sulfoxide’s ability to induce stereoselectivity makes it valuable in catalytic systems. Chiral sulfoxide–palladium complexes catalyze Heck couplings with 94% ee, enabling the production of enantiopure biaryl compounds .
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